molecular formula C8H9FN2O2 B1427726 Ethyl 2-(5-fluoropyrimidin-2-yl)acetate CAS No. 1196151-66-2

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate

Cat. No.: B1427726
CAS No.: 1196151-66-2
M. Wt: 184.17 g/mol
InChI Key: VXNNWKGWHULBPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 5-position of the pyrimidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-fluoropyridin-2-yl)acetate
  • 2-Chloro-5-fluoropyrimidine
  • 5-Fluoro-2-cyanopyrimidine

Uniqueness

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of both an ethyl ester group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethyl acetate moiety at the 2-position. This structural configuration contributes to its unique chemical properties, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : The precursor compounds are reacted under controlled conditions to form the pyrimidine framework.
  • Acetylation : The resulting pyrimidine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been shown to selectively inhibit certain enzymes involved in cancer progression, such as mPGES-1, which is linked to inflammation and tumorigenesis. Preliminary studies suggest that this compound may interfere with nucleic acid synthesis, contributing to its anticancer effects.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The fluorine substitution enhances hydrogen bonding capabilities, allowing the compound to interact effectively with various enzymes and receptors, modulating their activity .
  • Cellular Pathway Modulation : By inhibiting specific enzymes, it can alter metabolic pathways related to cell proliferation and survival.

Research Findings

Several studies have evaluated the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntitumorDemonstrated selective inhibition of mPGES-1; potential for nucleic acid synthesis interference.
CytotoxicityEvaluated against various cancer cell lines; showed promising IC50 values indicating effective cytotoxicity.
Mechanistic StudiesExplored interaction with cellular pathways; indicated modulation of enzyme activity linked to cancer progression.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : Research focusing on its mechanism revealed that the compound could disrupt critical signaling pathways in cancer cells, leading to apoptosis .
  • Safety Profile Assessment : Further investigations into its effects on normal cells indicated a favorable safety profile, suggesting that it selectively targets malignant cells while sparing healthy tissues .

Properties

IUPAC Name

ethyl 2-(5-fluoropyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNWKGWHULBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743842
Record name Ethyl (5-fluoropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-66-2
Record name Ethyl (5-fluoropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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